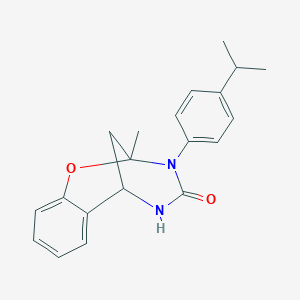

2-乙基-1,3-恶唑-5-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxazole derivatives has been a subject of interest due to their potential applications in various fields. The paper titled "Synthesis of Extended Oxazoles III: Reactions of 2-(Phenylsulfonyl)methyl-4,5-diaryloxazoles" discusses the synthetic elaboration of 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole, which serves as a scaffold for creating extended oxazoles. The α-sulfonyl anion formed from this compound reacts with alkyl halides to produce monoalkylated, dialkylated, and cyclic products. The reductive desulfonylation of these products was achieved using a magnesium/mercuric chloride reagent system, leading to high yields of desulfonylated products. This methodology was successfully applied in the synthesis of the anti-inflammatory drug Oxaprozin .

Another study, "General methodology for the preparation of 2,5-disubstituted-1,3-oxazoles," presents a method for deprotonating 2-(phenylsulfonyl)-1,3-oxazole to generate a C-5 carbanion. This carbanion is reactive with various electrophiles, including aldehydes and ketones. The formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles through this method allows for subsequent cross-coupling reactions. The nucleophilic displacement of the 2-phenylsulfonyl group provides a general route for synthesizing 2,5-disubstituted-1,3-oxazoles .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is crucial for their reactivity and potential applications. The studies mentioned above do not directly analyze the molecular structure of 2-Ethyl-1,3-oxazole-5-sulfonyl chloride; however, they provide insights into the reactivity of similar oxazole compounds. The presence of the phenylsulfonyl group and its subsequent removal or modification plays a significant role in the chemical behavior of these molecules .

Chemical Reactions Analysis

The chemical reactivity of oxazole derivatives is highlighted in the synthesis methods described. The α-sulfonyl anion's reactivity with alkyl halides and the C-5 carbanion's reactivity with electrophiles demonstrate the versatility of these compounds in forming various substituted oxazoles. The ability to undergo cross-coupling reactions further expands the range of possible chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Ethyl-1,3-oxazole-5-sulfonyl chloride are not detailed in the provided papers, the general properties of oxazole derivatives can be inferred. These compounds are likely to have polar characteristics due to the presence of the sulfonyl group, which can influence their solubility and reactivity. The stability of the oxazole ring and the presence of substituents also affect the compound's overall properties .

科学研究应用

固相合成应用2-乙基-1,3-恶唑-5-磺酰氯用于固相合成,特别是用于合成二取代的1,3-恶唑烷-2酮。此过程包括将1,2-二醇连接到固体载体上,然后与磺酰异氰酸酯反应并环消除。此方法对于开发杂环化合物非常重要,由于其抗菌活性,杂环化合物在药物开发中具有价值 (Holte, Thijs, & Zwanenburg, 1998)。

杂环体系的合成该化合物在合成新型杂环体系中发挥作用。当与5-氨基-1H-吡唑和1H-1,2,4-三唑反应时,它会生成化合物,这些化合物在用氢化钠处理后,会导致新的[1,3]恶唑并[5,4-d]吡唑并[1,5-a]-嘧啶和[1,3]恶唑并[5,4-d][1,2,4]三唑并[1,5-a]嘧啶体系的形成 (Kornienko 等,2014)。

功能性构件的制备它还用于为合成和药物化学制备功能性构件。这包括形成氯化物、叠氮化物、胺和磺酰氯,这对于开发先进的合成方法至关重要 (Slobodyanyuk 等,2019)。

扩展的恶唑合成在扩展的恶唑合成中,2-乙基-1,3-恶唑-5-磺酰氯用作支架。此过程涉及与各种烷基卤化物的反应和随后的还原性脱磺酰化,这对于产生像奥沙普罗辛这样的抗炎化合物非常有用 (Patil & Luzzio, 2016)。

磺酰衍生物的合成该化合物有助于合成磺酰衍生物,而磺酰衍生物在各种化学反应中非常重要。这涉及与氯磺酸和亲核试剂的反应,从而产生具有在不同化学环境中潜在应用的多种衍生物 (Cremlyn, Swinbourne, & Shode, 1985)。

腐蚀抑制研究使用2-乙基-1,3-恶唑-5-磺酰氯合成的恶唑衍生物已对其在低碳钢上的腐蚀抑制性能进行了研究。这项研究在材料科学中至关重要,特别是在理解和防止工业应用中的腐蚀方面 (Rahmani 等,2018)。

星形聚合物的合成该化合物用于合成星形聚(2-烷基-2-恶唑啉),其在热敏聚合物中具有应用。此过程涉及阳离子开环聚合,表明其在高级聚合物科学和材料工程中的潜力 (Blokhin 等,2021)。

安全和危害

2-Ethyl-1,3-oxazole-5-sulfonyl chloride is classified with the GHS hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

2-ethyl-1,3-oxazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3S/c1-2-4-7-3-5(10-4)11(6,8)9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOLRTNAGQNPGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(O1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1,3-oxazole-5-sulfonyl chloride | |

CAS RN |

2386774-68-9 |

Source

|

| Record name | 2-ethyl-1,3-oxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

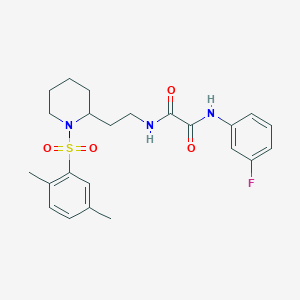

![[4-[(4-bromophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B3013399.png)

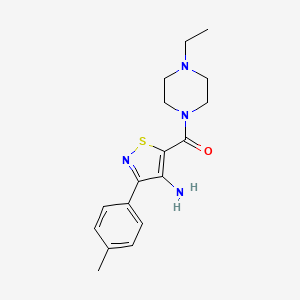

![[(1-Methanesulfonylpiperidin-3-yl)methyl][(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B3013403.png)

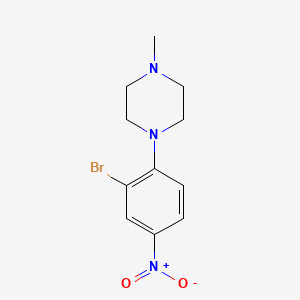

![(3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3013406.png)

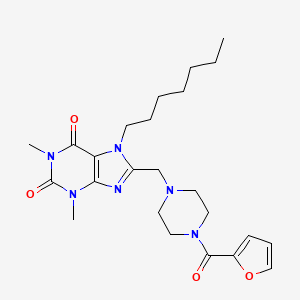

![6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3013417.png)